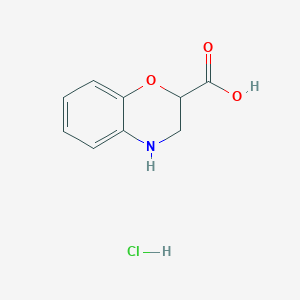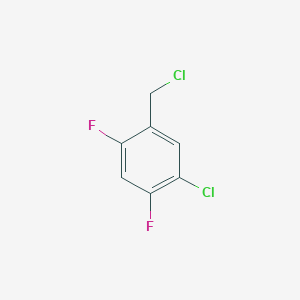
1-Chloro-5-(chloromethyl)-2,4-difluorobenzene
Vue d'ensemble
Description
1-Chloro-5-(chloromethyl)-2,4-difluorobenzene is a chemical compound with the molecular formula C8H7Cl2F . It is also known as 1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene . The molecular weight of this compound is 193.05 .
Molecular Structure Analysis
The molecular structure of this compound is based on the benzene ring, a cyclic hydrocarbon with a continuous pi bond. The molecule contains two chlorine atoms and two fluorine atoms attached to the benzene ring .Applications De Recherche Scientifique
Environmental Impact and Degradation of Related Compounds
- A review on the occurrence, toxicity, and degradation of triclosan (TCS), a compound with chlorinated aromatic structures similar to the query compound, highlights its widespread presence in the environment and potential transformation into more toxic compounds. The study points out the environmental persistence and toxicity of chlorinated compounds, suggesting areas where 1-Chloro-5-(chloromethyl)-2,4-difluorobenzene could potentially be researched (Bedoux et al., 2012).
Analytical and Synthetic Applications
- A practical synthesis of 2-Fluoro-4-bromobiphenyl was developed as a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials. This research underscores the importance of halogenated aromatic compounds in pharmaceutical synthesis and could provide insights into the synthetic utility of this compound in similar contexts (Qiu et al., 2009).
Potential for Biomedical Research
- A review on Chlorogenic Acid (CGA), a phenolic compound found in coffee, discusses its numerous health benefits, including antioxidant, anti-inflammatory, and neuroprotective effects. Although structurally distinct from this compound, the focus on phenolic compounds with potential therapeutic effects suggests a research avenue for exploring biological activities of various chlorinated and fluorinated compounds (Naveed et al., 2018).
Environmental Remediation Techniques
- The review on Chlorinated Volatile Organic Compounds (Cl-VOCs) in the environment covers sources, health impacts, and remediation technologies. Given the structural similarity, research on this compound might benefit from these insights, particularly regarding environmental behavior and degradation pathways (Huang et al., 2014).
Propriétés
IUPAC Name |
1-chloro-5-(chloromethyl)-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOQAXSZRLRBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


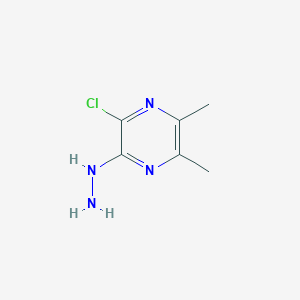
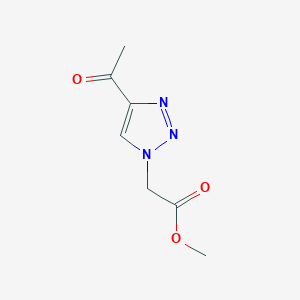
![2-[2-(Phenylformamido)ethoxy]acetic acid](/img/structure/B3378447.png)
![Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride](/img/structure/B3378454.png)


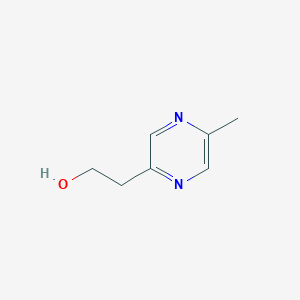
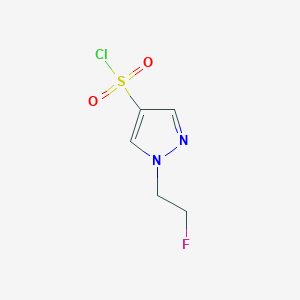

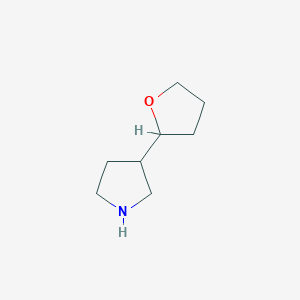
![(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B3378526.png)


